molecular formula C18H16ClNO4 B2620130 methyl 2-[4-(3-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate CAS No. 439096-36-3

methyl 2-[4-(3-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate

Cat. No. B2620130
CAS RN: 439096-36-3
M. Wt: 345.78
InChI Key: NLJDYDSVZOARQX-UHFFFAOYSA-N
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Description

“Methyl 2-[4-(3-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate” is a chemical compound with the CAS Number: 439096-36-3 . It has a molecular weight of 345.78 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H16ClNO4/c1-23-17(21)10-14-11-24-16-8-3-2-7-15(16)20(14)18(22)12-5-4-6-13(19)9-12/h2-9,14H,10-11H2,1H3 . This code provides a detailed description of the molecule’s structure.

Scientific Research Applications

Antioxidant and Antitumor Activities

Some nitrogen heterocycles derived from related chemical structures have been evaluated for their antioxidant and antitumor activities. These compounds were synthesized through several chemical reactions, including condensation and cyclocondensation, and characterized using techniques like EI-MS and NMR spectroscopy. Biological activity studies revealed their potential in antioxidant and antitumor applications (El-Moneim, El‐Deen, & El-Fattah, 2011).

Antimicrobial and Antioxidant Agents

Benzoxazinyl pyrazolone arylidenes, synthesized from similar chemical structures, have shown promising antimicrobial and antioxidant properties. These compounds were obtained through various synthetic pathways and their structures were confirmed by spectroscopic methods. Their in vitro studies indicated significant antimicrobial and antioxidant activities, highlighting their potential as bioactive agents (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).

Molecular Docking and Biological Evaluation

A study on the synthesis, molecular docking, and biological evaluation of new benzotriazines, which are related to the compound of interest, demonstrated the importance of these compounds as intermediates in preparing biologically interesting molecules. Through a series of synthetic steps, various derivatives were prepared and subjected to molecular docking as potential agents for antibacterial and anticancer evaluation. The results indicated effective antibacterial activity against E. coli and potent cytotoxic activity against human liver carcinoma cell lines (Rayes, Ali, Fathalla, & Mahmoud, 2019).

Synthesis of Spiroheterocycles

The chemistry of 2-methyl[3,1]benzoxazin-4-one, a compound structurally similar to the one of interest, has been explored to synthesize various spiroheterocycles. This research outlines the synthetic routes to these compounds and their potential applications, showcasing the versatility of benzoxazinones in organic synthesis (Ahmed, 1993).

COX-2 / 5-LOX Inhibitors

Methyl [6-(2-aminothiazol-4-yl)-3-oxo-l,4-benzoxazin-2yl]acetates, synthesized for their potential as COX-2 / 5-LOX inhibitors, demonstrate the therapeutic application possibilities of compounds derived from benzoxazinone structures. Some of these compounds exhibited notable inhibitory activity, underlining their relevance in the development of new anti-inflammatory agents (Reddy & Rao, 2008).

Safety and Hazards

The safety information available indicates that this compound has the following hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . This suggests that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and precautions should be taken to avoid these risks.

properties

IUPAC Name

methyl 2-[4-(3-chlorobenzoyl)-2,3-dihydro-1,4-benzoxazin-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO4/c1-23-17(21)10-14-11-24-16-8-3-2-7-15(16)20(14)18(22)12-5-4-6-13(19)9-12/h2-9,14H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJDYDSVZOARQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1COC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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